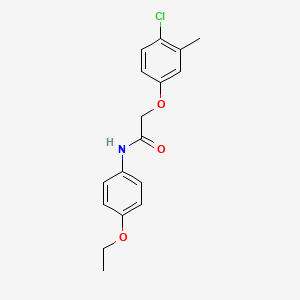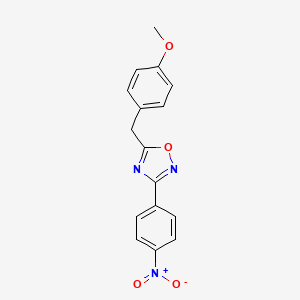![molecular formula C15H20N2O2 B5748385 N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
N-[4-(1-azepanylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)phenyl]acetamide, also known as AZPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]acetamide involves its ability to modulate various cellular signaling pathways. N-[4-(1-azepanylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and apoptosis. N-[4-(1-azepanylcarbonyl)phenyl]acetamide also activates the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(1-azepanylcarbonyl)phenyl]acetamide induces apoptosis by activating caspase enzymes. N-[4-(1-azepanylcarbonyl)phenyl]acetamide also inhibits the activity of NF-κB, which is involved in the regulation of inflammation and apoptosis. In animal models of inflammatory diseases, N-[4-(1-azepanylcarbonyl)phenyl]acetamide reduces inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-azepanylcarbonyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. N-[4-(1-azepanylcarbonyl)phenyl]acetamide is also stable and can be easily synthesized in large quantities, making it suitable for in vivo studies.
One limitation of N-[4-(1-azepanylcarbonyl)phenyl]acetamide is its solubility in water. N-[4-(1-azepanylcarbonyl)phenyl]acetamide is only sparingly soluble in water, which can make it difficult to administer in animal studies. Another limitation is its potential toxicity. While N-[4-(1-azepanylcarbonyl)phenyl]acetamide has shown promising results in various studies, its toxicity profile has not been fully characterized, and further studies are needed to determine its safety.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1-azepanylcarbonyl)phenyl]acetamide. One direction is the development of N-[4-(1-azepanylcarbonyl)phenyl]acetamide analogs with improved solubility and toxicity profiles. Another direction is the study of N-[4-(1-azepanylcarbonyl)phenyl]acetamide in combination with other drugs for the treatment of cancer and neurological disorders. N-[4-(1-azepanylcarbonyl)phenyl]acetamide has also shown potential for the treatment of inflammatory diseases, and further studies are needed to explore its efficacy in this area.
Conclusion
N-[4-(1-azepanylcarbonyl)phenyl]acetamide is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in cancer research, neurological disorders, and inflammation make it a promising candidate for further study. While N-[4-(1-azepanylcarbonyl)phenyl]acetamide has several advantages for lab experiments, its limitations and potential toxicity must be carefully considered. Further studies are needed to fully characterize the safety and efficacy of N-[4-(1-azepanylcarbonyl)phenyl]acetamide and to explore its potential applications in medicine.
Synthesemethoden
N-[4-(1-azepanylcarbonyl)phenyl]acetamide is synthesized by reacting 4-aminobenzoyl azide with 6-aminocaproic acid in the presence of acetic anhydride. This reaction produces N-[4-(1-azepanylcarbonyl)phenyl]acetamide as a white crystalline solid with a melting point of 135-137°C. The purity of the synthesized N-[4-(1-azepanylcarbonyl)phenyl]acetamide can be confirmed by using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)phenyl]acetamide has been studied for its potential applications in various fields of medicine, including cancer research, neurological disorders, and inflammation. In cancer research, N-[4-(1-azepanylcarbonyl)phenyl]acetamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast and colon cancer. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]acetamide induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
In neurological disorders, N-[4-(1-azepanylcarbonyl)phenyl]acetamide has been studied for its potential neuroprotective effects. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]acetamide can protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurological disorders such as Alzheimer's and Parkinson's disease.
Inflammation is a common factor in many diseases, and N-[4-(1-azepanylcarbonyl)phenyl]acetamide has been studied for its anti-inflammatory effects. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]acetamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-8-6-13(7-9-14)15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWZBDUJRARTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)

![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)